molecular formula C18H24N2O2 B5289102 3-{[2-ethyl-2-(hydroxymethyl)pyrrolidin-1-yl]methyl}-7-methylquinolin-2(1H)-one

3-{[2-ethyl-2-(hydroxymethyl)pyrrolidin-1-yl]methyl}-7-methylquinolin-2(1H)-one

Cat. No.: B5289102
M. Wt: 300.4 g/mol
InChI Key: JWKKINSZYDUECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-ethyl-2-(hydroxymethyl)pyrrolidin-1-yl]methyl}-7-methylquinolin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-{[2-ethyl-2-(hydroxymethyl)pyrrolidin-1-yl]methyl}-7-methylquinolin-2(1H)-one is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and transcription factors that are involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines and inhibit the proliferation of cancer cells. This compound has also been found to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-{[2-ethyl-2-(hydroxymethyl)pyrrolidin-1-yl]methyl}-7-methylquinolin-2(1H)-one is its potential use as a fluorescent probe for the detection of various biomolecules. This compound is also easy to synthesize and purify, making it a suitable candidate for lab experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 3-{[2-ethyl-2-(hydroxymethyl)pyrrolidin-1-yl]methyl}-7-methylquinolin-2(1H)-one. One of the directions is to further investigate the mechanism of action of this compound and its potential use as a therapeutic agent for various diseases. Another direction is to explore the use of this compound as a fluorescent probe for the detection of various biomolecules in living cells. Additionally, the development of new synthesis methods and purification techniques for this compound can also be an area of future research.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields of science. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a suitable candidate for further research. The future directions for research on this compound are diverse, ranging from investigating its mechanism of action to exploring its use as a fluorescent probe for the detection of various biomolecules.

Synthesis Methods

The synthesis method of 3-{[2-ethyl-2-(hydroxymethyl)pyrrolidin-1-yl]methyl}-7-methylquinolin-2(1H)-one involves the reaction of 2-ethyl-7-methylquinolin-4-ol with formaldehyde and pyrrolidine. This reaction leads to the formation of the desired compound. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography.

Scientific Research Applications

3-{[2-ethyl-2-(hydroxymethyl)pyrrolidin-1-yl]methyl}-7-methylquinolin-2(1H)-one has been extensively studied for its potential applications in various fields of science. It has been found to have significant anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of various biomolecules.

Properties

IUPAC Name

3-[[2-ethyl-2-(hydroxymethyl)pyrrolidin-1-yl]methyl]-7-methyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-3-18(12-21)7-4-8-20(18)11-15-10-14-6-5-13(2)9-16(14)19-17(15)22/h5-6,9-10,21H,3-4,7-8,11-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKKINSZYDUECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN1CC2=CC3=C(C=C(C=C3)C)NC2=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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